2-(4-acetylphenyl)-5-benzoylisoindole-1,3-dione
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Overview
Description
2-(4-acetylphenyl)-5-benzoylisoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of an acetyl group attached to a phenyl ring and a phenylcarbonyl group attached to the isoindole core. Isoindole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetylphenyl)-5-benzoylisoindole-1,3-dione typically involves multi-step organic reactions. One common method involves the condensation of 4-acetylbenzoic acid with phthalic anhydride in the presence of a dehydrating agent such as polyphosphoric acid. The reaction mixture is heated to promote cyclization, forming the isoindole core. Subsequent acylation with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride yields the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetylphenyl)-5-benzoylisoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-(4-carboxyphenyl)-5-(phenylcarbonyl)-1H-isoindole-1,3(2H)-dione.
Reduction: 2-(4-hydroxyphenyl)-5-(phenylmethanol)-1H-isoindole-1,3(2H)-dione.
Substitution: 2-(4-nitrophenyl)-5-(phenylcarbonyl)-1H-isoindole-1,3(2H)-dione.
Scientific Research Applications
2-(4-acetylphenyl)-5-benzoylisoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-acetylphenyl)-5-benzoylisoindole-1,3-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation. The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenyl)-5-(phenylcarbonyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with a methyl group instead of an acetyl group.
2-(4-chlorophenyl)-5-(phenylcarbonyl)-1H-isoindole-1,3(2H)-dione: Contains a chlorine atom instead of an acetyl group.
Uniqueness
2-(4-acetylphenyl)-5-benzoylisoindole-1,3-dione is unique due to the presence of both acetyl and phenylcarbonyl groups, which may contribute to its distinct biological activities and chemical reactivity. The combination of these functional groups can influence the compound’s solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C23H15NO4 |
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Molecular Weight |
369.4g/mol |
IUPAC Name |
2-(4-acetylphenyl)-5-benzoylisoindole-1,3-dione |
InChI |
InChI=1S/C23H15NO4/c1-14(25)15-7-10-18(11-8-15)24-22(27)19-12-9-17(13-20(19)23(24)28)21(26)16-5-3-2-4-6-16/h2-13H,1H3 |
InChI Key |
SNQUYMBLTCVUMM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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